
Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate
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Overview
Description
Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate: is a synthetic organic compound that belongs to the class of glycinates It is characterized by the presence of a methyl ester group, a dichlorophenyl group, and a phenylsulfonyl group attached to the glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline, phenylsulfonyl chloride, and glycine methyl ester.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent (e.g., dichloromethane) under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or reduction of the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications of Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate
This compound is a synthetic organic compound with diverse applications in chemistry, biology, medicine, and industry. It is characterized by a methyl ester group, a dichlorophenyl group, and a phenylsulfonyl group attached to a glycine backbone.
Applications
- Chemistry this compound is used as an intermediate in synthesizing complex molecules.
- Biology It is studied for its potential biological activity and interactions with biomolecules. The compound can modulate enzyme activities or receptor functions through specific binding interactions.
- Medicine Researches investigate the compound for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
- Industry this compound is utilized in developing new materials or as a reagent in chemical processes.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Anti-inflammatory Effects Preliminary studies suggest potential anti-inflammatory activity, though detailed mechanisms require further elucidation.
- Antimicrobial Activity The compound has been investigated for its antimicrobial properties, demonstrating efficacy against certain bacterial strains.
- Potential as an Intermediate It serves as an intermediate in synthesizing more complex molecules, which may have therapeutic applications.
Case Studies and Evaluations
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies In vitro assays demonstrated significant activity against specific pathogens, with promising results in inhibiting bacterial growth in laboratory settings.
- In Silico Studies Computational modeling predicted the interaction of this compound with various biological targets, with molecular docking studies suggesting favorable binding affinities with certain enzymes involved in inflammatory pathways.
- Comparative Analysis When compared to similar compounds like Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate, the unique positioning of the dichloro groups in this compound may confer distinct biological activities and reactivity patterns.
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction Reduction reactions can lead to removing the sulfonyl group or reducing the ester group to an alcohol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution The dichlorophenyl group can undergo nucleophilic substitution reactions, using nucleophiles such as amines or thiols.
Mechanism of Action
The mechanism of action of Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)alaninate
Uniqueness
Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate: is unique due to the specific positioning of the dichloro groups on the phenyl ring and the presence of both the phenylsulfonyl and glycine methyl ester moieties. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS No. 331750-05-1) is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a methyl ester group, a dichlorophenyl group, and a phenylsulfonyl group attached to a glycine backbone. The synthesis typically involves the reaction of 2,3-dichloroaniline with phenylsulfonyl chloride and glycine methyl ester under controlled conditions in organic solvents such as dichloromethane .
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It may modulate enzyme activities or receptor functions through specific binding interactions. The exact pathways involved can vary depending on the biological context and the target molecules .
Pharmacological Properties
Research has indicated that this compound could possess several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, although detailed mechanisms remain to be fully elucidated.
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing efficacy against certain bacterial strains.
- Potential as an Intermediate : It serves as an intermediate in the synthesis of more complex molecules, which may have therapeutic applications .
Case Studies and Evaluations
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant activity against specific pathogens. For example, it showed promising results in inhibiting bacterial growth in laboratory settings.
- In Silico Studies : Computational modeling has been employed to predict the interaction of this compound with various biological targets. Molecular docking studies suggest favorable binding affinities with certain enzymes involved in inflammatory pathways .
- Comparative Analysis : When compared to similar compounds like Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate, the unique positioning of the dichloro groups in this compound may confer distinct biological activities and reactivity patterns .
Data Summary Table
Property | This compound |
---|---|
CAS Number | 331750-05-1 |
Chemical Structure | Contains methyl ester, dichlorophenyl, phenylsulfonyl groups |
Synthesis Method | Reaction of 2,3-dichloroaniline with phenylsulfonyl chloride and glycine methyl ester |
Biological Activities | Anti-inflammatory, antimicrobial |
Mechanism of Action | Interaction with enzymes/receptors |
Research Findings | Effective against certain pathogens; favorable binding in silico |
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-22-14(19)10-18(13-9-5-8-12(16)15(13)17)23(20,21)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSXYCLHJPQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.